7-Methylenebicyclo[3.3.1]nonan-3-one
Overview
Description
7-Methylenebicyclo[3.3.1]nonan-3-one is a bicyclic ketone that has been the subject of various studies due to its interesting chemical properties and potential as a precursor for more complex chemical structures. The compound has been explored for its reactivity in different chemical reactions, particularly in hydrogenation and electroreductive processes, as well as its ability to undergo transformation into novel tricyclic systems .
Synthesis Analysis
The synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one has been achieved through different routes. One practical synthesis involves the fragmentation of 1,3-adamantanediol, which itself is prepared by the ruthenium-catalyzed oxyfunctionalization of 1-adamantanol . This method provides a straightforward approach to obtaining the ketone, which can then be used for further chemical transformations.
Molecular Structure Analysis
The molecular structure of 7-Methylenebicyclo[3.3.1]nonan-3-one derivatives has been elucidated using X-ray diffraction techniques. For example, the structures of exo-7-methylbicyclo[3.3.1]nonan-3-one and the endo-7-methyl isomer have been determined, revealing that the former exists in a chair-chair conformation without significant flattening of the chair rings, while the latter is forced into a boat conformation for the non-ketone ring . These findings are crucial for understanding the conformational preferences of the molecule and its derivatives, which can influence their reactivity and the outcome of chemical reactions.
Chemical Reactions Analysis
7-Methylenebicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including hydrogenation and electroreductive transannular reactions. Hydrogenation over different metal catalysts can lead to novel reductive cyclization products such as 1-adamantanol and 1-methyl-2-oxa-adamantane . Electroreductive reactions in N,N-dimethylformamide result in competitive transannular reactions yielding products like 7-methyltricyclo[3.3.1.03,7]nonan-3-ol and 1-adamantanol . These reactions demonstrate the compound's versatility and potential for creating complex molecular structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Methylenebicyclo[3.3.1]nonan-3-one and its derivatives are influenced by their molecular structure. For instance, the chair-boat conformation of certain hydrogenated products has been confirmed by NMR spectroscopy, which also plays a role in the compound's reactivity . The thermodynamic parameters of the electroreductive reactions have been evaluated, providing insight into the kinetic and thermodynamic controls of these processes . Understanding these properties is essential for the development of new synthetic methods and the application of this compound in further chemical research.
Scientific Research Applications
Structural Investigation
7-Methylenebicyclo[3.3.1]nonan-3-one has been explored in terms of its hydrogenation products. Kimoto, Imagawa, and Kawanisi (1972) studied its hydrogenation over platinum oxide and palladium on carbon, revealing various products including 7α-methylbicyclo[3.3.1]nonan-3α-ol and 7-methylbicyclo[3.3.1]non-6-en-3-one. Their research indicated chair-boat forms of these compounds and provided insights into the conformational aspects of these molecules (Kimoto, Imagawa, & Kawanisi, 1972).
Novel Synthesis Approaches
Muraoka, Wang, Okumura, Nishiura, Tanabe, and Momose (1996) described a practical synthesis method for 7-methylenebicyclo[3.3.1]nonan-3-one. Their approach involved the fragmentation of 1,3-adamantanediol and showcased transannular cyclization leading to novel tricyclic systems (Muraoka et al., 1996).
Electrocatalysis and Reductive Cyclization
Itoh, Kato, Unoura, and Senda (2001) investigated the electroreductive transannular reaction of 7-methylenebicyclo[3.3.1]nonan-3-one, revealing a competitive transannular reaction that yields products like 7-methyltricyclo[3.3.1.03,7]nonan-3-ol and 1-adamantanol. This study provided valuable information about the reaction mechanism and activation parameters (Itoh, Kato, Unoura, & Senda, 2001).
Derivative Preparation
Inouye, Kojima, Owada, and Kakisawa (1987) worked on the preparation of bicyclo[3.3.1]nonane-2,4-dione derivatives, starting from compounds like bicyclo[3.3.1]nonan-2-one. This research provides insights into the synthesis of novel bicyclic compounds (Inouye, Kojima, Owada, & Kakisawa, 1987).
Nuclear Magnetic Resonance Spectroscopy
Senda, Ishiyama, and Imaizumi (1981) explored the carbon-13 nuclear magnetic resonance spectra of 3,7-disubstituted bicyclo[3.3.1]nonanes, including 7-methylenebicyclo[3.3.1]nonan-3-one. Their study highlighted intramolecular interactions and electron delocalization in these molecules (Senda, Ishiyama, & Imaizumi, 1981).
Safety And Hazards
properties
IUPAC Name |
7-methylidenebicyclo[3.3.1]nonan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-2-8-4-9(3-7)6-10(11)5-8/h8-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYBYPNZUQHDMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CC(C1)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340380 | |
Record name | 7-Methylenebicyclo[3.3.1]nonan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylenebicyclo[3.3.1]nonan-3-one | |
CAS RN |
17933-29-8 | |
Record name | 7-Methylenebicyclo[3.3.1]nonan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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